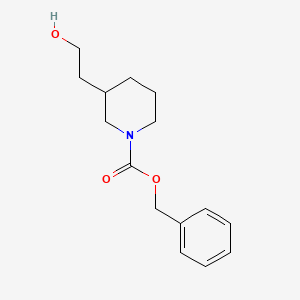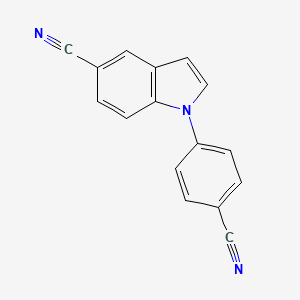
Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
Overview
Description
“Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate” is a compound that belongs to the piperidine chemical family . Piperidines are structural components of piperine, which is a plant extract from the genus Piper, or pepper .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Piperidine Derivatives : Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is involved in the synthesis of various piperidine derivatives. For instance, 4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, prepared from serine and terminal acetylenes, undergo Claisen rearrangement to form piperidine derivatives (Acharya & Clive, 2010). These derivatives are valuable intermediates for synthesizing a broad range of amines with substituted piperidine units.
Microbial Reduction Processes : Microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate by various microorganisms produces ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate, demonstrating high diastereo- and enantioselectivities (Guo et al., 2006). This process highlights the potential for efficient and selective synthesis in pharmaceutical applications.
Catalytic Processes in Organic Synthesis : Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is used in catalytic processes for the formation of various compounds. For example, its reaction with Au[P(t-Bu)2(o-biphenyl)]Cl and AgOTf catalyzes the formation of different heterocycles including piperidine derivatives (Zhang et al., 2006).
Pharmaceutical Applications
Antimicrobial Activity : Certain piperidine derivatives synthesized from benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate exhibit antimicrobial activity. For instance, compounds synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid show variable and modest antimicrobial activities against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Enzyme Inhibition for Cancer Treatment : Some piperidine derivatives are being investigated for their potential in inhibiting enzymes like Coactivator-associated arginine methyltransferase 1 (CARM1), which is a target for hormone-dependent tumors like prostate and breast cancers (Cheng et al., 2011).
Biophysical Studies
- Crystal and Molecular Structure Analysis : The compound has been used in studies to understand the crystal and molecular structures of certain complexes. For instance, the analysis of a complex between piperidine-3-carboxylic acid and p-hydroxybenzoic acid provides insights into molecular interactions and crystal packing (Dega-Szafran, Jaskólski, & Szafran, 2007).
Safety and Hazards
properties
IUPAC Name |
benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-10-8-13-7-4-9-16(11-13)15(18)19-12-14-5-2-1-3-6-14/h1-3,5-6,13,17H,4,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWVPZLPLBICGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetic acid, [[(2-bromophenyl)methyl]thio]-](/img/structure/B3372195.png)
![2-Chloro-1-[4-(3,4-difluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B3372204.png)



![Benzenamine, 2,4-dichloro-N-[(2,4-dichlorophenyl)methylene]-](/img/structure/B3372230.png)




![Ethyl 8-cyano-3-iodoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B3372270.png)
![Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B3372278.png)